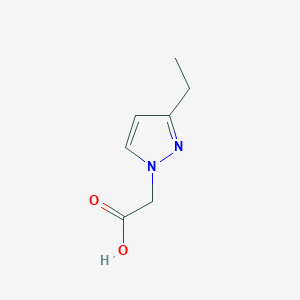

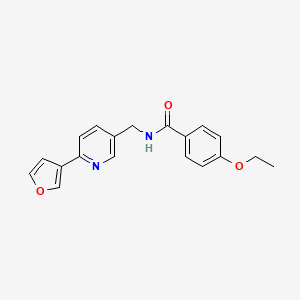

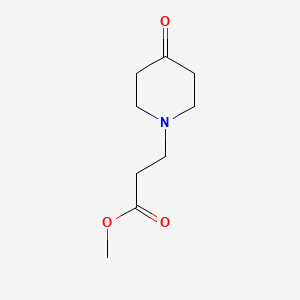

![molecular formula C22H20N6O B2482644 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034475-98-2](/img/structure/B2482644.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” often involves complex organic reactions. For instance, compounds with benzimidazole and pyrimidine moieties have been synthesized through reactions that include conventional methods starting from benzotriazole or aminopyridine as starting materials (Sharma, Samadhiya, Srivastava, & Srivastava, 2011). These processes typically require specific reactants, catalysts, and conditions to achieve the desired product with high yield and purity.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. X-ray crystallography and Density Functional Theory (DFT) studies, for instance, have been utilized to understand the crystal and molecular structures of related benzimidazole-carboxylate compounds, providing a foundation for understanding the structural characteristics of our compound of interest (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, reflecting their reactive nature. For example, guanidine derivatives have been synthesized through reactions involving carbamothioyl benzamides, indicating the potential for diverse chemical transformations that could be applied to our compound (Balewski & Kornicka, 2021). Such reactions are crucial for the modification and derivatization of the molecule for different scientific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of the compound. While specific data on “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” may not be readily available, studies on related compounds provide valuable insights. For example, the study of crystal and molecular structures through X-ray and DFT analyses offers an understanding of the physical characteristics that can influence the compound’s behavior in different environments (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to determining the compound's applicability in different scientific fields. Research on similar compounds indicates a wide range of chemical behaviors, such as the formation of guanidine derivatives and involvement in Suzuki coupling reactions, which could be relevant to the chemical properties of “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” (Balewski & Kornicka, 2021).

Aplicaciones Científicas De Investigación

Antitubercular Applications

N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a benzimidazole analogue, is reported to have antitubercular properties. This compound, which is structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrates in vitro antimycobacterial activity, particularly against Mycobacterium smegmatis (Richter et al., 2022).

Anticancer Properties

A series of compounds bearing a benzimidazole moiety, similar to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have shown significant results against various human cancer cell lines, such as colorectal, liver, and ovarian cancers. The compounds exhibit inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (Abd El-All et al., 2015).

Antiviral Activity

A class of compounds, structurally related to the benzimidazoles, has been designed for testing as antirhinovirus agents. These compounds demonstrate strong antiviral activity and minimal cellular toxicity. This indicates the potential of benzimidazole analogues, like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, in antiviral research (Hamdouchi et al., 1999).

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOGUOQTVHINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

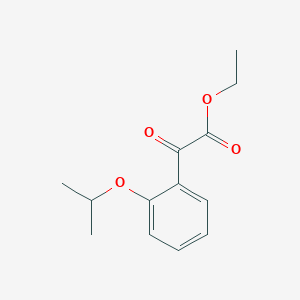

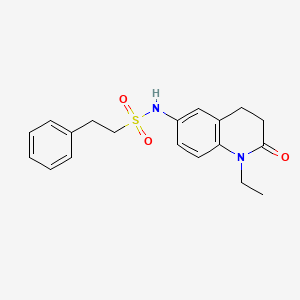

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

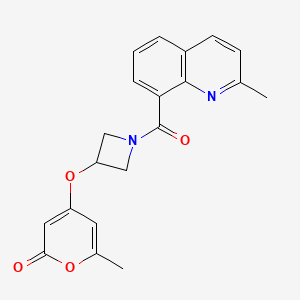

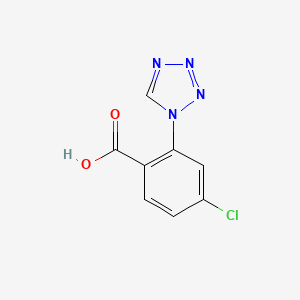

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

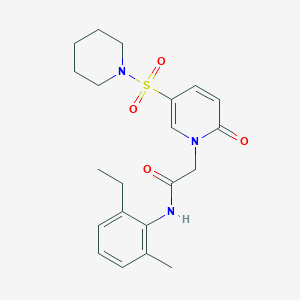

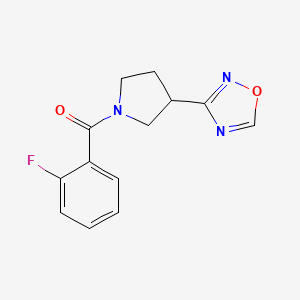

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)